molecular formula C7H12N4O B1520744 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1178252-80-6

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No. B1520744
M. Wt: 168.2 g/mol
InChI Key: RMGGQGYJERSBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The compound also contains an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and an amide functional group. The pyrazole ring is a heterocyclic aromatic ring, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and an amide functional group, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by these functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents .

Scientific Research Applications

Novel Five-Lipoxygenase Activity Protein Inhibitor

A study introduced a novel and selective five-lipoxygenase activity protein (FLAP) inhibitor with excellent pharmacokinetic properties. The synthesis utilized carbon-14 zinc cyanide and achieved a high overall radiochemical yield. This research underscores the compound's relevance in developing FLAP inhibitors, which are crucial for treating inflammatory diseases (Latli et al., 2015).

Antipsychotic Agent Development

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols led to the discovery of novel potential antipsychotic agents. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, highlighting a unique mechanism of action distinct from existing antipsychotic drugs (Wise et al., 1987).

Synthesis and Evaluation of N-substituted-2-amino-1,3,4-thiadiazoles

A study focused on synthesizing N-substituted-2-amino-1,3,4-thiadiazoles, revealing their potential antitumor and antioxidant activities. This research contributes to the development of new therapeutic agents with promising biological activities (Hamama et al., 2013).

Antibacterial Activities of Schiff Bases

Research on Schiff bases derived from 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrated moderate to good antibacterial activities against various bacterial strains. This study highlights the potential of such compounds in developing new antibacterial agents (Asiri & Khan, 2010).

Coordination Complexes and Antioxidant Activity

A study synthesized pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II), exploring their antioxidant activities. The findings suggest these compounds could serve as frameworks for developing antioxidants (Chkirate et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGGQGYJERSBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 3
Reactant of Route 3
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 4
Reactant of Route 4
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 5
Reactant of Route 5
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 6
Reactant of Route 6
2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.